molecular formula C16H10N2O2 B3823079 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde

3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde

Cat. No.: B3823079
M. Wt: 262.26 g/mol
InChI Key: WOASYXSZRSZWFO-UHFFFAOYSA-N
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Description

3,8-Dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde is a complex organic compound that belongs to the indole family. Indoles are prominent in natural and synthetic products due to their biological and pharmaceutical importance. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indolisation process, which is a robust and high-yielding procedure. This method involves the reaction of aryl hydrazines with ketones, followed by N-alkylation . The reaction conditions often include the use of microwave irradiation to reduce reaction times significantly .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the Fischer indolisation process makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,8-Dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Electrophilic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,8-Dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of protein kinases or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c19-7-9-5-17-15-11(9)1-3-13-14(15)4-2-12-10(8-20)6-18-16(12)13/h1-8,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOASYXSZRSZWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C4=C(C=C3)C(=CN4)C=O)NC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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